Cas no 243982-82-3 (PBDE 49)
PBDE 49 structure
Product Name:PBDE 49
CAS No:243982-82-3
MF:C12H6Br4O
MW:485.791440486908
CID:245788
PubChem ID:329754614
Update Time:2025-04-19
PBDE 49 Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,4-dibromo-2-(2,4-dibromophenoxy)-
- 1,4-dibromo-2-(2,4-dibromophenoxy)benzene
- 2,2',4,5'-Tetrabromodiphenyl ether
- 2,2?4,5?TetrabroModiphenyl ether
- BDE No 49 solution
- 2,2',4,5'-TetraBDE
- 2,2',4,5'-Tetrabromodiphenyl ether solution
- 2,2,4,5-Tetrabromodiphenyl ether50µg
- 2,2',4'-TRIHYDROXYCHALCONE
- 2,2’,4,5’-Tetrabromodiphenyl ether
- BDE 49
- PBDE 49
- 2,2′,4,5′-TetraBDE
- NS00077136
- C18204
- DTXSID90873927
- D24364111Z
- PBDE No. 49
- Q27155473
- UNII-D24364111Z
- 1, 4-dibromo-2-(2, 4-dibromophenoxy)benzene
- CHEBI:81583
- J-015496
- 243982-82-3
- Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-; 1,4-Dibromo-2-(2,4-dibromophenoxy)benzene; 2,2',4,5'-Tetrabromodiphenyl ether; BDE 49; PBDE 49; 2,2',4,5'-TetraBDE
- SCHEMBL16678817
- Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-
- DTXCID701012112
- 2,2a(2),4,5a(2)-Tetrabromodiphenyl ether
- BDE49
-
- MDL: MFCD09037598
- Inchi: 1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H
- InChI Key: QWVDUBDYUPHNHY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OC1C=C(C=CC=1Br)Br)Br
Computed Properties
- Exact Mass: 481.71500
- Monoisotopic Mass: 481.71522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 2.161±0.06 g/cm3 (20 ºC 760 Torr),
- Flash Point: Fahrenheit: 10.4 ° f < br / > Celsius: -12 ° C < br / >
- Solubility: Insuluble (2.9E-4 g/L) (25 ºC),
- PSA: 9.23000
- LogP: 6.52890
- Color/Form: 50 μg/mL in isooctane
PBDE 49 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H304-H315-H336-H410
- Warning Statement: P210-P261-P273-P301+P310-P331-P501
- Hazardous Material transportation number:UN 1262 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-38-50/53-65-67
- Safety Instruction: 60-61-62
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R11; R38; R50/53; R65; R67
PBDE 49 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33671-1ML |
PBDE 49 |
243982-82-3 | 50μg/mL in isooctane, analytical standard | 1ML |
¥5800.39 | 2022-02-23 | |
| TRC | P215135-10mg |
PBDE 49 |
243982-82-3 | 10mg |
$ 150.00 | 2023-09-06 | ||
| TRC | P215135-50mg |
PBDE 49 |
243982-82-3 | 50mg |
$ 695.00 | 2023-09-06 | ||
| TRC | P215135-100mg |
PBDE 49 |
243982-82-3 | 100mg |
$ 1200.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-227299-1 ml |
BDE No 49 solution, |
243982-82-3 | 1 ml |
¥2369.00 | 2023-09-05 |
PBDE 49 Related Literature
-
Jie Xu,Yuchen Wei,Wu Yang,Lulu Yang,Zhongsheng Yi Analyst 2018 143 4662
-
2. Molecular toxicology of polybrominated diphenyl ethers: nuclear hormone receptor mediated pathwaysXiao-Min Ren,Liang-Hong Guo Environ. Sci.: Processes Impacts 2013 15 702
-
3. Molecular toxicology of polybrominated diphenyl ethers: nuclear hormone receptor mediated pathwaysXiao-Min Ren,Liang-Hong Guo Environ. Sci.: Processes Impacts 2013 15 702
-
Huiming Cao,Yuzhen Sun,Ling Wang,Chunyan Zhao,Jianjie Fu,Aiqian Zhang Mol. BioSyst. 2017 13 736
-
Sandra Huber,Maria Averina,Jan Brox Anal. Methods 2020 12 912
243982-82-3 (PBDE 49) Related Products
- 2050-47-7(PBDE 15)
- 189084-62-6(PBDE 71)
- 147217-78-5(2',3,4-Tribromodiphenyl Ether)
- 1163-19-5(Decabromodiphenyl ether)
- 50904-38-6(3-Bromo-4'-fluorodiphenyl ether)
- 101-55-3(1-Bromo-4-phenoxybenzene)
- 5436-43-1(2,4,2',4'-Tetrabromodiphenyl Ether)
- 6876-00-2(1-Bromo-3-phenoxybenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk